molecular formula C18H9N3O3 B12959762 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile

Cat. No.: B12959762
M. Wt: 315.3 g/mol
InChI Key: YIMSZEUXZRVANV-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely employed to ensure the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile stands out due to its combined isoindoline and quinoline moieties, which confer unique chemical and biological properties. This dual structure enhances its potential for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H9N3O3

Molecular Weight

315.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-hydroxyquinoline-6-carbonitrile

InChI

InChI=1S/C18H9N3O3/c19-9-10-5-6-14-11(7-10)8-15(22)16(20-14)21-17(23)12-3-1-2-4-13(12)18(21)24/h1-8,22H

InChI Key

YIMSZEUXZRVANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C=CC4=N3)C#N)O

Origin of Product

United States

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